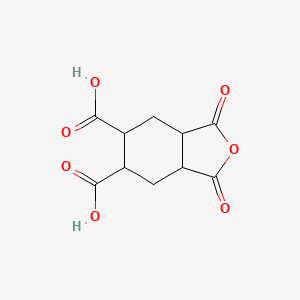

1,3-Dioxooctahydro-2-benzofuran-5,6-dicarboxylic acid

Description

Properties

IUPAC Name |

1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O7/c11-7(12)3-1-5-6(2-4(3)8(13)14)10(16)17-9(5)15/h3-6H,1-2H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPAKADFLMGMHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(C1C(=O)O)C(=O)O)C(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60790910 | |

| Record name | 1,3-Dioxooctahydro-2-benzofuran-5,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60790910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676642-36-7 | |

| Record name | 1,3-Dioxooctahydro-2-benzofuran-5,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60790910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Precursors

One common approach starts with a suitable benzofuran precursor or a related cyclic compound, which undergoes controlled oxidation to introduce the dioxo groups. Strong oxidizing agents are employed to achieve selective oxidation without over-oxidation or degradation of the molecule. For example, oxidation of octahydrobenzofuran derivatives can yield the 1,3-dioxo functionalities required for the target compound.

Cyclization and Ring Closure

The formation of the octahydrobenzofuran ring system is often achieved through intramolecular cyclization reactions. This can be facilitated by activating groups such as carboxylic acids or anhydrides that promote ring closure under acidic or basic conditions. The cyclization step is critical to ensure the correct stereochemistry and ring saturation.

Introduction of Carboxylic Acid Groups

The 5,6-dicarboxylic acid substitution pattern is typically introduced via functional group interconversion or by starting from dicarboxylated precursors. For instance, the use of trimellitic anhydride or related compounds as starting materials allows for the incorporation of carboxylic acid groups at the desired positions through ring-opening and subsequent functionalization.

Purification and Characterization

After synthesis, the compound is purified using preparative high-performance liquid chromatography (prep HPLC) with C18 columns and gradient elution involving acetonitrile and water with trifluoroacetic acid (TFA) as an additive. This method ensures high purity and isolation of the target compound as a white solid.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Starting benzofuran derivative | Dissolution in anhydrous methanol with catalytic 10-camphorsulfonic acid | Methanolysis to form hemi-aminal intermediate |

| 2 | Stirring at 0 °C for 30 min | Reaction mixture concentration | Preparation for purification |

| 3 | Prep HPLC (C18 column, gradient CH3CN/H2O with 0.1% TFA) | Purification | Isolation of pure 1,3-Dioxooctahydro-2-benzofuran-5,6-dicarboxylic acid |

| 4 | Drying over anhydrous sodium sulfate | Removal of moisture | Dry, pure compound ready for characterization |

This procedure highlights the importance of controlled reaction conditions and purification techniques to obtain the compound in high purity.

Analytical and Research Findings

- The compound’s structure has been confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring the correct molecular framework and functional groups.

- The molecular formula and weight (C10H10O7, 242.18 g/mol) are consistent across multiple databases, confirming the identity of the compound.

- The compound exhibits reactivity typical of dioxo and dicarboxylic acid groups, enabling further chemical modifications and biological activity studies.

Summary Table of Key Preparation Aspects

| Aspect | Details |

|---|---|

| Molecular Formula | C10H10O7 |

| Molecular Weight | 242.18 g/mol |

| Key Functional Groups | Dioxo groups, two carboxylic acids |

| Starting Materials | Benzofuran derivatives, trimellitic anhydride |

| Key Reactions | Oxidation, cyclization, methanolysis |

| Purification | Preparative HPLC with C18 column, gradient elution |

| Characterization | NMR, MS, HPLC purity analysis |

| Typical Solvents | Methanol, dichloromethane, ethyl acetate |

| Catalysts/Additives | 10-camphorsulfonic acid, trifluoroacetic acid |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions. Strong oxidizing agents like potassium permanganate () or chromium trioxide () selectively target the electron-rich regions of the molecule, such as the dioxo group or unsaturated bonds in the benzofuran system .

Key Observations:

-

Oxidation of the dioxo group yields fully oxidized derivatives, such as tetracarboxylic acids.

-

Reaction efficiency depends on solvent polarity and temperature, with acidic conditions favoring stability of intermediates.

Thermal Decomposition and Cyclization

Heating induces decarboxylation or cyclization, influenced by the proximity of carboxyl groups. For example:

-

At 150–200°C, the compound may form a cyclic anhydride via intramolecular esterification, similar to other dicarboxylic acids like phthalic acid .

-

Extended heating under vacuum promotes loss of , leading to fused bicyclic ketones .

Mechanistic Pathway:

This behavior aligns with general dicarboxylic acid thermal properties, where five- or six-membered ring formation is favored .

Acid-Base Reactions

The dual carboxyl groups ( and ) enable stepwise deprotonation .

Notable Properties:

-

The first carboxyl group’s acidity is enhanced by the electron-withdrawing dioxo group ( effect) .

-

Neutralization with bases (e.g., ) forms disodium salts, which are water-soluble and react with electrophiles like alkyl halides to form esters .

Esterification and Amidation

The carboxyl groups react with alcohols or amines under standard conditions:

-

Esterification: Catalyzed by or DCC, yielding diesters (e.g., dimethyl ester derivatives).

-

Amidation: Reacts with or primary amines to form diamides, useful in polymer synthesis.

Example Reaction:

Biochemical Interactions

The compound interacts with enzymes and proteins via hydrogen bonding and electrostatic interactions, leveraging its carboxyl and ketone groups .

Applications:

-

Potential modulation of HCV NS5B polymerase activity, as suggested by structural analogs in antiviral research .

-

Role in synthesizing bioactive heterocycles through cycloaddition or Schiff base formation .

Comparative Reaction Table

Mechanistic Insights

Scientific Research Applications

Overview

1,3-Dioxooctahydro-2-benzofuran-5,6-dicarboxylic acid is a heterocyclic compound with the molecular formula C10H10O7 and a molecular weight of 242.18 g/mol. This compound has garnered attention in various fields due to its unique chemical properties and potential applications in scientific research, biology, medicine, and industry.

Scientific Research Applications

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its applications can be categorized as follows:

Chemistry

- Building Block : The compound is utilized in the synthesis of various complex organic molecules. It can undergo multiple chemical reactions such as oxidation, reduction, and substitution, making it a valuable precursor in organic synthesis.

- Polymer Production : Due to its unique structure, it is also employed in the production of polymers and other industrial materials. Its dicarboxylic acid groups contribute to the formation of polyesters and other polymeric materials.

Biology

- Biological Activity : Research is ongoing to explore the biological activities of this compound. Studies have indicated potential interactions with various biomolecules, which could lead to significant insights into its role in biological systems.

- Mechanism of Action : The compound's mechanism involves interactions with specific molecular targets, particularly enzymes and proteins. The dioxo and dicarboxylic acid groups facilitate binding and modulate biochemical processes.

Medicine

- Therapeutic Applications : Investigations are being conducted into its potential therapeutic uses. The compound may serve as a precursor for drug development, particularly in designing new pharmaceuticals that leverage its unique structural features.

Case Studies

Several studies have explored the applications of this compound:

- Synthesis of Heterocycles : A study demonstrated the use of this compound as a precursor for synthesizing various heterocyclic compounds that exhibit significant biological activity.

- Polymer Development : Research illustrated its application in developing biodegradable polymers that could be used in medical devices and packaging materials.

- Drug Development : Investigations into its medicinal properties revealed potential pathways for creating novel drugs targeting specific diseases through structural modifications of the compound.

Mechanism of Action

The mechanism by which 1,3-Dioxooctahydroisobenzofuran-5,6-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The dioxo and dicarboxylic acid groups play a crucial role in these interactions, facilitating binding to enzymes and other proteins. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Positional Isomers

- 1,3-Dioxooctahydro-2-benzofuran-4,5-dicarboxylic acid (): This positional isomer differs in the placement of the carboxylic acid groups (4,5- vs. 5,6-positions).

Bicyclic Anhydrides

- Bicyclo[2.2.1]hept-2-en-5,6-dicarboxylic acid anhydride (): Shares the 5,6-dicarboxylic acid configuration but incorporates a norbornene-like bicyclic framework. PMR spectral data for this compound (Table 3 in ) highlight distinct proton environments due to the rigid bicyclic structure, which may contrast with the benzofuran-based target compound’s conformational flexibility .

Aromatic Anhydrides

- Phthalic Anhydride (): A widely used aromatic anhydride with a planar benzene ring. Unlike the alicyclic target compound, phthalic anhydride’s aromaticity enhances its thermal stability and electrophilicity, making it a preferred monomer in polyester resins .

Functional Analogs

Dicarboxylic Acids in Polymer Chemistry

- Naphthalene-2,6-dicarboxylic Acid (): Employed as a dihalide precursor for high-performance polyesters and polycarbonates. The target compound’s anhydride form could similarly serve as a monomer, though its alicyclic structure may reduce rigidity compared to naphthalene-based polymers .

- 3,5-Dimethyl-1,2,4-triazine-4,6-dicarboxylic Acid (THP) ():

A heterocyclic dicarboxylic acid used in α-C–H amination reactions. Unlike THP, the target compound’s benzofuran core and anhydride functionality may favor nucleophilic acyl substitution over amination pathways .

Chelating Agents

- Pyridine-2,6-dicarboxylic Acid (PDA) (): PDA effectively chelates transition metals (Mn, Ca) in pulp bleaching. While the target compound lacks pyridine’s nitrogen donors, its carboxylic acid groups may exhibit moderate metal-binding capacity under acidic conditions (pH 5–5.5), albeit less efficiently than PDA .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,3-Dioxooctahydro-2-benzofuran-5,6-dicarboxylic acid with high purity?

- Methodological Answer : The compound can be synthesized via anhydride-based cyclization reactions. For example, reacting norbornene-5,6-dicarboxylic anhydride with amines under controlled pH and temperature conditions yields structurally similar dicarboxylic acid derivatives. Purification typically involves recrystallization using methanol or ethanol to isolate high-purity crystals, as demonstrated in analogous systems . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of reactants are critical to minimizing byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXTL is essential for determining bond lengths, angles, and supramolecular interactions. For instance, triclinic crystal systems (e.g., space group P1) require careful refinement of parameters such as unit cell dimensions (a, b, c, α, β, γ*) to resolve disorder .

- Spectroscopy : FT-IR confirms carbonyl (C=O) and carboxylate (COO⁻) stretching vibrations. NMR (¹H/¹³C) identifies proton environments and coupling patterns, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining the compound’s structure?

- Methodological Answer : Discrepancies often arise from twinning, partial occupancy, or thermal motion. Use SHELX utilities (e.g., TWIN/BASF commands) to model twinned data. For partial occupancy, refine site occupancy factors (SOFs) iteratively while cross-validating with electron density maps. High-resolution data (≤ 0.8 Å) and robust data collection strategies (e.g., φ/ω scans on CCD diffractometers) improve accuracy .

Q. What strategies are recommended for designing coordination polymers using this compound as a ligand?

- Methodological Answer :

- Ligand Design : The compound’s rigid bicyclic framework and dual carboxylate groups enable diverse coordination modes (e.g., bridging or chelating). Pairing with lanthanides (e.g., Eu³⁺, Tb³⁺) or transition metals (e.g., Ag⁺) under hydrothermal conditions (80–120°C) promotes polymerization.

- Ancillary Ligands : Introduce secondary ligands (e.g., 1,10-phenanthroline) to modulate topology. For example, Ag⁺ complexes with benzimidazole-dicarboxylic acid ligands form 2D networks via π-π stacking and hydrogen bonding .

Q. How does the compound’s electronic configuration influence its luminescent properties in metal complexes?

- Methodological Answer : The conjugated π-system and electron-withdrawing carbonyl/carboxylate groups stabilize ligand-to-metal charge transfer (LMCT) states. In Eu³⁺/Tb³⁺ complexes, sensitization via the "antenna effect" enhances emission intensity. Optimize luminescence by selecting synergic agents (e.g., surfactants) to reduce non-radiative decay and tune triplet energy levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.